6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3O. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. Pyrimidines are significant in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloropyrimidine and 2-methoxyethylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,4-dichloropyrimidine with 2-methoxyethylamine under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Methylation: The resulting intermediate is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the N,2-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any functional groups present.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-ethylpyridine-3-carboxamide
Uniqueness
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-11-8(10)6-9(12-7)13(2)4-5-14-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGGRPSIKNEAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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